Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate
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Overview
Description
Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate typically involves the reaction of 1-benzothiophene-3-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbamate by the addition of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates and benzothiophene derivatives.
Scientific Research Applications
Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation, while the benzothiophene ring can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A carbamate ester with fungicidal properties.
Thiophanate-methyl: A fungicide that metabolizes into carbendazim.
Benzothiophene derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
Methyl [2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate is unique due to its specific combination of a benzothiophene ring and a carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88020-29-5 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl N-[2-(1-benzothiophen-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)13-6-10(14)9-7-17-11-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,13,15) |
InChI Key |
YUSDOJWUTSBTDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC(=O)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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